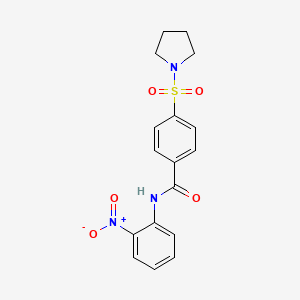![molecular formula C16H16N2O2 B2567186 3-(4-Methoxyphenyl)-1-[(E)-2-Phenylethenyl]harnstoff CAS No. 74088-06-5](/img/structure/B2567186.png)
3-(4-Methoxyphenyl)-1-[(E)-2-Phenylethenyl]harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N’-styrylurea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a urea backbone substituted with a 4-methoxyphenyl group and a styryl group, making it a versatile molecule for various applications.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N’-styrylurea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N’-styrylurea typically involves the reaction of 4-methoxyaniline with styryl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be represented as follows:
4-methoxyaniline+styryl isocyanate→N-(4-methoxyphenyl)-N’-styrylurea
Industrial Production Methods
Industrial production of N-(4-methoxyphenyl)-N’-styrylurea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxyphenyl)-N’-styrylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The styryl group can be reduced to form a saturated urea derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of N-(4-methoxyphenyl)-N’-ethylurea.
Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-N’-styrylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methoxyphenyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a styryl group.
N-(4-methoxyphenyl)-N’-phenylurea: Similar structure but with a phenyl group instead of a styryl group.
N-(4-methoxyphenyl)-N’-methylurea: Similar structure but with a methyl group instead of a styryl group.
Uniqueness
N-(4-methoxyphenyl)-N’-styrylurea is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable molecule for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[(E)-2-phenylethenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-7-14(8-10-15)18-16(19)17-12-11-13-5-3-2-4-6-13/h2-12H,1H3,(H2,17,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCPVKZCFOBMFO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[cyano(3,4-difluorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2567103.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2567104.png)
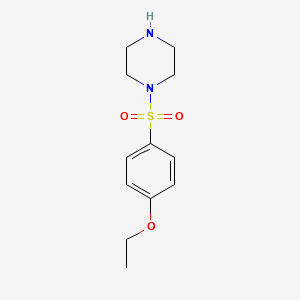

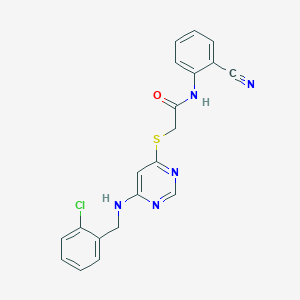
![9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2567108.png)
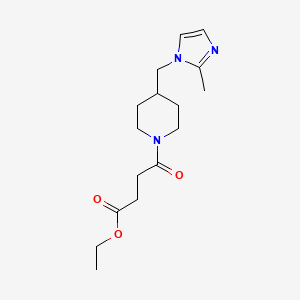
![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid](/img/structure/B2567112.png)

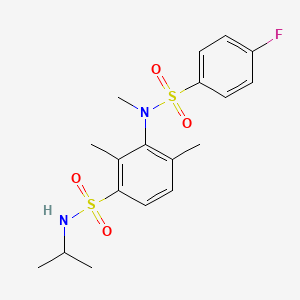
![3-Tert-butyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2567116.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2567117.png)
![(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride](/img/structure/B2567118.png)
